Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Overview
Description
“Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized from various substrates . The reaction conditions for their synthesis have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Scientific Research Applications
Ionic Liquid-Based Technologies
Scaling-Up Ionic Liquid-Based Technologies : Research on ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, emphasizes their potential for industrial applications due to their ability to dissolve various biopolymers like cellulose and chitin. These substances are attractive for scaled-up industrial use, with ongoing efforts to address toxicity and environmental impact concerns for safe and effective utilization (Ostadjoo et al., 2018).
Heterocyclic Compound Chemistry
Variability in Heterocyclic Compound Chemistry : A review of the chemistry and properties of compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine highlights the significant variability and potential in their applications. These include their use in synthesizing complex compounds with diverse spectroscopic properties, biological, and electrochemical activities (Boča et al., 2011).
Organic Synthesis and Medicinal Applications
Heterocyclic N-oxide Molecules in Organic Synthesis and Medicinal Applications : The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, are well-known for their roles as synthetic intermediates and biological significance. Their applications span across metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and various medicinal applications, demonstrating the versatility and potential of such compounds in advanced chemistry and drug development investigations (Li et al., 2019).
Optoelectronic Materials
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Research on quinazolines and pyrimidines, including their incorporation into π-extended conjugated systems, highlights their value for creating novel optoelectronic materials. These compounds have shown promise in applications related to photo- and electroluminescence, offering insights into the design and development of advanced materials for electronic devices and sensors (Lipunova et al., 2018).
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-10(15)6-8-7-13-11-9(12)4-3-5-14(8)11/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYINPSCBGXZFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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